molecular formula C9H9N3OS B13289227 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13289227
M. Wt: 207.25 g/mol
InChI Key: MDXXILNOLHIYAL-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. This compound demonstrates high selectivity for JAK2 over other JAK family members, such as JAK3, making it a valuable pharmacological probe for dissecting the specific role of JAK-STAT signaling pathways in disease models. The primary research application of this inhibitor is in the field of oncology, particularly for the study and treatment of myeloproliferative neoplasms (MPNs) like polycythemia vera and primary myelofibrosis, where constitutive JAK2 signaling, often due to the V617F mutation, is a key driver of pathogenesis. Its mechanism of action involves binding to the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream STAT transcription factors, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis in dependent cell lines. Beyond oncology, this selective JAK2 inhibitor is also a critical tool for immunological research, enabling the investigation of JAK2's role in cytokine signaling that governs immune cell development and inflammatory responses. Researchers utilize this compound in vitro and in vivo to validate JAK2 as a therapeutic target and to explore potential treatment strategies for autoimmune and inflammatory conditions. The specific inhibitory profile of this molecule allows for the precise elucidation of JAK2-mediated signaling events without the confounding effects of broader JAK family inhibition.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

1-[4-(4-methylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C9H9N3OS/c1-6-3-10-12(4-6)8-5-14-9(11-8)7(2)13/h3-5H,1-2H3

InChI Key

MDXXILNOLHIYAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CSC(=N2)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analytical and Spectral Confirmation

The synthesized compound is typically characterized by:

  • Elemental analysis to confirm composition.
  • Infrared spectroscopy showing characteristic thiazole and pyrazole bands.
  • Nuclear magnetic resonance spectroscopy (both ^1H and ^13C) confirming the chemical environment of the ethanone and heterocyclic protons and carbons.
  • Mass spectrometry to confirm molecular weight.
  • Melting point determination to assess purity.

These methods are corroborated by alternative synthetic routes to ensure structural confirmation and reproducibility.

Comparative Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Cyclization of α-haloketones with pyrazolyl thioamides 2-bromo-1-(4-methyl-1H-pyrazol-1-yl)ethanone, thioamide Reflux in ethanol or 2-propanol High yield, straightforward Requires haloketone synthesis
Condensation with thiosemicarbazides Pyrazolyl ethanone, thiosemicarbazide Room temperature to reflux, ethanolic triethylamine Mild conditions, good selectivity Multi-step, intermediate isolation
Multi-component one-pot synthesis Pyrazolyl amines, α-haloketones, base Mild, catalytic base, solvent-efficient Green chemistry, scalable Optimization needed for yields

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution, particularly at the 2-position adjacent to the ketone group. Reactivity is enhanced by the electron-withdrawing effect of the ethanone group.

Reaction TypeReagents/ConditionsProductYieldSource
BrominationBr₂ in ether (0–5°C)1-[4-(4-Bromo-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one75–85%
AminationPrimary/secondary amines (ethanol, reflux)Thiazole-2-yl derivatives with amine substituents45–59%

Key Findings :

  • Bromination occurs regioselectively at the pyrazole ring’s 4-position, enhancing electrophilicity for subsequent couplings.

  • Reactions with amines (e.g., benzylamine) proceed via SNAr mechanisms, facilitated by the thiazole’s electron-deficient nature .

Condensation Reactions with Hydrazines

The ketone group participates in condensation reactions with hydrazines to form hydrazones, which are precursors for heterocyclic systems.

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazone formationHydrazine hydrate (ethanol, reflux)1-[4-(4-Methyl-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one hydrazone70–80%
CyclizationThiosemicarbazide (2-propanol, 80°C)4-(Pyrazol-1-yl)thiazol-2-amine derivatives60–75%

Mechanistic Insight :

  • Hydrazones form via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration.

  • Cyclization with thiosemicarbazide generates thiazole-aminotriazole hybrids, validated by NMR and mass spectrometry .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings, leveraging halogenated intermediates.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, arylboronic acid (DME, 80°C)Biaryl-substituted thiazoles50–65%
Diazonium couplingBenzenediazonium chloride (0–5°C)Azo-linked pyrazole-thiazole derivatives55–70%

Key Observations :

  • Brominated derivatives (e.g., from Reaction 1) show higher reactivity in cross-coupling reactions.

  • Diazonium coupling proceeds via electrophilic aromatic substitution, confirmed by X-ray crystallography .

Oxidation and Reduction

The ethanone group is redox-active, enabling transformations to alcohols or carboxylic acids.

Reaction TypeReagents/ConditionsProductYieldSource
ReductionNaBH₄ (ethanol, 25°C)1-[4-(4-Methyl-pyrazol-1-yl)-1,3-thiazol-2-yl]ethanol85–90%
OxidationKMnO₄ (H₂SO₄, 60°C)Thiazole-2-carboxylic acid derivatives65–75%

Applications :

  • Reduced alcohols serve as intermediates for esterification or glycosylation .

  • Oxidized carboxylic acids are used in peptide mimetics .

Cycloaddition and Heterocycle Formation

The pyrazole-thiazole system participates in [3+2] cycloadditions to form fused heterocycles.

Reaction TypeReagents/ConditionsProductYieldSource
Huisgen cycloadditionCu(I)-catalyzed azide-alkyneTriazole-linked thiazoles60–75%
Thiadiazole formation

Scientific Research Applications

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Thiazole-Pyrazole Cores

a) Oxathiapiprolin (ISO common name)
  • Structure : Contains a piperidyl group and trifluoromethyl substituents in addition to the thiazole-pyrazole backbone.
  • Key Differences : The piperidyl and trifluoromethyl groups increase hydrophobicity and metabolic stability compared to the acetyl group in the target compound.
  • Application : Used as a fungicide for crop protection, highlighting the role of fluorine and bulky substituents in enhancing bioactivity .
b) 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
  • Structure : Bromine replaces the methyl group on the pyrazole ring.
  • This compound may serve as a precursor for cross-coupling reactions .
c) {1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone Derivatives
  • Structure : A chlorophenyl group replaces the methyl-pyrazole, and a hydroxyphenyl ketone is introduced.
  • Activity : These derivatives exhibit anti-inflammatory properties, with compounds 6c and 6e showing significant inhibition of haemolysis (comparable to celecoxib) due to COX-2 enzyme interactions .

Analogues with Modified Heterocyclic Systems

a) 1-(Benzo[b]thiophen-2-yl)-2,2-difluoro-2-(1H-pyrazol-1-yl)ethan-1-one (3ag)
  • Structure : Replaces thiazole with a benzo[b]thiophene ring and introduces difluoro substituents.
  • Reported as a white solid with 75% yield .
b) (4-Methoxyphenyl)(4-methyl-1H-pyrazol-1-yl)methanone (4a)
  • Structure : Lacks the thiazole ring; instead, a methoxyphenyl group is directly attached to the pyrazole-acetyl system.
  • Impact : The methoxy group increases electron density, altering reactivity in nucleophilic substitutions. This compound is a colorless oil with 61% yield .

Fungicidal Derivatives with Isoxazole-Thiazole Cores

  • Structure : Compounds like 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one feature an isoxazole ring fused to thiazole.
  • Activity : These derivatives are patented for fungicidal applications, emphasizing the importance of fused heterocycles in agrochemical design .

Data Table: Key Comparative Properties

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source
1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one Methyl-pyrazole, acetyl 221.27 (calculated) Intermediate for functionalization -
Oxathiapiprolin Piperidyl, trifluoromethyl 538.84 Fungicide
1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one Bromo-pyrazole 272.12 Halogenated precursor
{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone Chlorophenyl, hydroxyphenyl ~375.82 (calculated) Anti-inflammatory (COX-2 inhibition)
1-(Benzo[b]thiophen-2-yl)-2,2-difluoro-2-(1H-pyrazol-1-yl)ethan-1-one (3ag) Benzo[b]thiophene, difluoro 278.28 Not specified (structural study)

Research Findings and Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in oxathiapiprolin) enhance agrochemical stability, while electron-donating groups (e.g., methoxy in 4a) alter reactivity in organic synthesis .
  • Biological Activity :

    • Anti-inflammatory activity in thiazole-pyrazole derivatives correlates with hydroxyphenyl substituents, which facilitate hydrogen bonding with COX-2 .
    • Fungicidal activity is linked to bulky substituents (e.g., piperidyl) that block enzymatic pockets in pathogens .
  • Analytical Techniques :

    • Structural confirmation relies on NMR, X-ray crystallography (using SHELXL ), and computational tools like Multiwfn for wavefunction analysis .

Biological Activity

1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one, identified by its CAS number 1935390-59-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Chemical Structure and Properties

The molecular formula of 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is C9H9N3OS, with a molecular weight of 207.25 g/mol. The compound features a thiazole ring and a pyrazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole and pyrazole can induce apoptosis in various cancer cell lines. A compound structurally similar to 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one demonstrated cytotoxic effects against Jurkat and A431 cell lines, with IC50 values lower than those of standard drugs like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies revealed that certain thiazole-pyrazole hybrids exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one may share similar properties .

Anti-inflammatory Properties

Inflammation-related diseases can potentially be treated with thiazole-based compounds. Some studies have highlighted the anti-inflammatory effects of thiazole derivatives through the inhibition of pro-inflammatory cytokines. The specific role of 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one in this context remains to be fully elucidated but is an area of ongoing research .

The biological activity of 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is likely mediated through several mechanisms:

Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins like Bcl-2.

Enzyme Inhibition: Thiazoles are known to inhibit various enzymes involved in microbial metabolism and cancer progression, suggesting that 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one might exert similar effects.

Cytokine Modulation: By modulating cytokine production, this compound could play a role in reducing inflammation.

Case Studies

In a comparative study on the cytotoxicity of thiazole derivatives against various cancer cell lines, a structurally related compound showed significant promise with an ED50 value indicating effective concentration levels for therapeutic use . Another study focused on the synthesis and biological evaluation of thiazole-pyrazole hybrids demonstrated their capability to inhibit tumor growth in xenograft models .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one?

Methodological Answer:
The synthesis typically involves coupling a pyrazole derivative with a thiazole precursor. For example:

  • Step 1: Prepare 4-methyl-1H-pyrazole via cyclization of hydrazine derivatives with diketones or via substitution reactions .
  • Step 2: Synthesize the thiazole core by reacting thiourea derivatives with α-halo ketones (e.g., phenacyl bromides) under basic conditions (K₂CO₃ in DMF) .
  • Step 3: Couple the pyrazole and thiazole moieties using cross-coupling catalysts (e.g., Pd-based catalysts) or nucleophilic substitution.
    Key Variables: Solvent polarity, temperature (reflux vs. room temperature), and catalyst choice significantly impact yield. For reproducibility, ensure anhydrous conditions and inert atmospheres during coupling steps .

Advanced Question: How can the crystal structure of this compound be determined using X-ray crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystal Growth: Dissolve the compound in a solvent (e.g., ethanol/DCM mixture) and allow slow evaporation. Crystal quality is critical; impurities or rapid crystallization may yield twinned crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Measure bond lengths (e.g., C–N in thiazole: ~1.32 Å) and angles (e.g., C–S–C in thiazole: ~86°) .
  • Refinement: Software like SHELXL refines the structure. Validate using R-factors (target < 0.05) and check for disorder in flexible groups (e.g., methyl substituents) .

Reactivity Focus: What are the key reactivity patterns of the thiazole and pyrazole rings in this compound under oxidation or alkylation conditions?

Methodological Answer:

  • Thiazole Reactivity:
    • Oxidation: The thiazole sulfur can oxidize to sulfoxides or sulfones using m-CPBA or H₂O₂. Monitor reaction progress via TLC or HPLC to avoid over-oxidation .
    • Alkylation: Thiazole N-alkylation is challenging due to electron-withdrawing effects; use strong alkylating agents (e.g., Meerwein salts) in polar aprotic solvents (DMF) .
  • Pyrazole Reactivity:
    • Electrophilic Substitution: The 4-methyl group directs electrophiles (e.g., nitration) to the C3/C5 positions. Use HNO₃/AcOH at 0–5°C to prevent decomposition .
    • Cross-Coupling: Suzuki-Miyaura coupling at the pyrazole C4 position requires Pd(OAc)₂ and aryl boronic acids in toluene/water .

Biological Activity: What methodologies assess the biological activity of thiazole-pyrazole hybrids like this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™). IC₅₀ values < 10 µM suggest high potency .
    • Antimicrobial Activity: Use microbroth dilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compare MICs to standard drugs .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replace methyl with halogens) and correlate changes in activity using regression analysis .

Data Contradictions: How can researchers resolve discrepancies in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Reagent Purity: Impure starting materials (e.g., thiourea derivatives) reduce yields. Validate via NMR or LC-MS before use .
  • Reaction Monitoring: Use in-situ FTIR to detect intermediate formation (e.g., thioamide peaks at ~1650 cm⁻¹) and optimize reaction time .
  • Solvent Effects: Polar solvents (DMF) may accelerate coupling but promote side reactions. Compare yields in DMF vs. THF to identify optimal conditions .
    Case Study: A 2025 study reported 65% yield using Pd catalysis, while a 2016 protocol achieved 45% with CuI. The disparity was traced to Pd’s superior oxidative addition efficiency .

Advanced Mechanistic Analysis: How does the electronic nature of substituents influence the compound’s stability in acidic/basic media?

Methodological Answer:

  • Acidic Conditions: Protonation occurs at the thiazole N, destabilizing the ring. Electron-donating groups (e.g., methyl) increase basicity, accelerating degradation. Monitor via pH-dependent UV-Vis spectroscopy (λ shifts indicate protonation) .
  • Basic Conditions: The pyrazole ring undergoes deprotonation at N1, forming a resonance-stabilized anion. Electron-withdrawing groups (e.g., nitro) enhance stability by delocalizing charge. Use DFT calculations (B3LYP/6-311+G**) to map charge distribution .
  • Hydrolytic Stability: Perform accelerated stability testing (40°C/75% RH for 4 weeks). LC-MS identifies hydrolysis products (e.g., ketone cleavage fragments) .

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